molecular formula C3H5FO3S B2866729 (E)-2-methoxyethene-1-sulfonyl fluoride CAS No. 2229644-51-1

(E)-2-methoxyethene-1-sulfonyl fluoride

Cat. No.: B2866729
CAS No.: 2229644-51-1
M. Wt: 140.13
InChI Key: KKWIVLAGKUWEAL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Sulfonyl Fluoride (B91410) Chemistry

The synthesis of the first organic sulfur(VI) fluorides dates back to the 1920s and 1930s. For much of the 20th century, their application was relatively limited, though their stability compared to the more reactive sulfonyl chlorides was noted. Early work in the 1960s began to uncover their utility as protease inhibitors and chemical probes. However, the perceived difficulty in their synthesis and their latent reactivity meant they were often overlooked in favor of their chloro- and bromo-analogs.

A significant shift occurred with the development of more accessible and versatile synthetic methods. Chemists moved beyond traditional preparations from sulfonic acids or the often harsh conditions required for thiol conversions. Innovations such as palladium-catalyzed syntheses from aryl halides and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) broadened the accessibility of sulfonyl fluorides. researchgate.net These advancements set the stage for a renaissance in sulfonyl fluoride chemistry, paving the way for their central role in a new chemical philosophy.

The Emergence of Sulfur(VI) Fluoride Exchange (SuFEx) as a Click Chemistry Paradigm

The full potential of sulfonyl fluorides was truly unlocked with their identification as ideal electrophiles for a new click chemistry reaction. Introduced by K. Barry Sharpless and colleagues in 2014, Sulfur(VI) Fluoride Exchange (SuFEx) has become a powerful strategy for reliably connecting molecular modules. acs.orgacs.org

SuFEx chemistry is defined by the reaction of a sulfonyl fluoride (R-SO₂F) or a related S(VI)-F compound with a nucleophile, resulting in the displacement of the fluoride ion and the formation of a new, stable covalent bond. This transformation adheres to the stringent criteria of a "click" reaction due to several key features:

Exceptional Stability and Controlled Reactivity : The sulfur-fluoride bond is remarkably stable under a wide range of conditions, including resistance to water, oxidation, and reduction. moldb.com This inertness prevents unwanted side reactions, yet its reactivity can be "unleashed" under specific, often catalyzed, conditions to react selectively with desired nucleophiles. moldb.comacs.org

High Efficiency and Yields : SuFEx reactions are known for proceeding to completion or near-completion, providing excellent yields of the desired products with minimal need for purification. acs.org

Broad Scope and Functional Group Tolerance : The reaction is compatible with a diverse array of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.org

Favorable Reaction Conditions : Many SuFEx reactions can be conducted under mild, often metal-free conditions, and some are even promoted by aqueous buffers. acs.org

CharacteristicAdvantage in Synthesis
High Bond Stability Inert to many reagents and conditions, ensuring the S-F group survives multi-step syntheses. moldb.com
Specific Activation Reactivity is "on-demand," preventing unwanted side reactions until a specific catalyst or condition is introduced. acs.org
Orthogonality Does not interfere with other common reactions, allowing for sequential modifications. moldb.com
High Yields Simplifies purification and improves overall process efficiency. acs.org
Biocompatibility Can be used in biological systems due to its stability and selective reactivity with certain amino acid residues. acs.org

The reliability and modularity of SuFEx have profound implications for various scientific disciplines. In drug discovery , it enables the rapid assembly of vast libraries of candidate molecules from smaller, pre-functionalized building blocks. researchgate.netnih.gov The stability of the resulting sulfonyl-linked compounds is also a desirable trait for therapeutic agents. In materials science , SuFEx is used to create novel polymers and functionalize surfaces, producing materials with high thermal and chemical stability. acs.org Furthermore, in chemical biology , the specific reactivity of sulfonyl fluorides with nucleophilic amino acid residues like tyrosine and lysine (B10760008) has made them invaluable tools for creating covalent probes and inhibitors to study protein function. acs.org

Identification and Significance of (E)-2-methoxyethene-1-sulfonyl fluoride as a Novel Reagent

Within the expanding toolkit of SuFEx reagents, this compound (also referred to as MeO-ESF) has been identified as a particularly valuable and innovative building block. acs.orgnih.gov It serves as a more specialized version of ethenesulfonyl fluoride (ESF), a foundational SuFEx hub.

The structure of this compound is key to its utility. It combines the potent electrophilicity of the sulfonyl fluoride group with an electron-rich enol ether system. This arrangement makes it an excellent Michael acceptor, but with a twist: the methoxy (B1213986) group acts as a good leaving group following the initial nucleophilic attack.

This reactivity profile allows for a formal "addition-elimination" pathway. When a nucleophile, such as an amine, attacks the double bond, the intermediate can subsequently eliminate methanol (B129727) to form a new vinyl sulfonyl fluoride derivative. organic-chemistry.org In other contexts, it has been ingeniously used as a stable, easy-to-handle precursor for acetylene (B1199291) in [3+2] cycloaddition reactions for synthesizing specific heterocyclic scaffolds. rsc.org

The development of MeO-ESF aligns perfectly with the principles of green chemistry. organic-chemistry.org Its primary application in the synthesis of enaminyl sulfonyl fluorides (N-ESFs) is exceptionally atom-economical. acs.orgnih.gov

The reaction of MeO-ESF with a primary or secondary amine proceeds under mild, room-temperature conditions and produces the desired N-ESF product with methanol as the sole byproduct. organic-chemistry.org This avoids the use of hazardous reagents or the formation of wasteful salt byproducts that characterize many traditional synthetic methods. organic-chemistry.org

Reaction Scheme: Synthesis of Enaminyl Sulfonyl Fluoride

R₂NH + (E)-CH₃O-CH=CH-SO₂F → R₂N-CH=CH-SO₂F + CH₃OH

This process is a prime example of an environmentally benign transformation, offering high yields, operational simplicity, and a minimal waste profile. acs.org The ability to cleanly and efficiently install the valuable vinyl sulfonyl fluoride moiety onto a wide range of substrates, including complex bioactive molecules, highlights the significant contribution of MeO-ESF to advanced, sustainable synthesis. acs.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-methoxyethenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO3S/c1-7-2-3-8(4,5)6/h2-3H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWIVLAGKUWEAL-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 2 Methoxyethene 1 Sulfonyl Fluoride

Precursor Synthesis and Halogen Exchange Strategies

The cornerstone of producing (E)-2-methoxyethene-1-sulfonyl fluoride (B91410) lies in the effective synthesis of its sulfonyl chloride analogue and the subsequent conversion to the target sulfonyl fluoride.

Derivation from Corresponding Sulfonyl Chlorides

The immediate precursor to (E)-2-methoxyethene-1-sulfonyl fluoride is (E)-2-methoxyethene-1-sulfonyl chloride. This intermediate is synthesized from readily available starting materials. The general approach involves the preparation of sulfonyl chlorides from organohalides or sulfonic acids. While the specific, detailed experimental procedure for (E)-2-methoxyethene-1-sulfonyl chloride is not extensively documented in publicly available literature, the synthesis of analogous sulfonyl chlorides is well-established. These methods typically involve the reaction of a suitable precursor with a chlorinating agent like thionyl chloride or sulfuryl chloride.

The synthesis of the sulfonyl fluoride is achieved through a subsequent halogen exchange reaction, a common and effective method for the preparation of sulfonyl fluorides from their more reactive sulfonyl chloride counterparts. nih.gov This transformation is crucial as it imparts greater stability to the resulting sulfonyl fluoride, making it a more versatile and manageable reagent in various chemical transformations. nih.gov

Fluoride-Chloride Exchange Reactions (e.g., using KHF2)

The conversion of (E)-2-methoxyethene-1-sulfonyl chloride to this compound is accomplished via a nucleophilic substitution reaction, specifically a fluoride-chloride exchange. Potassium bifluoride (KHF2) is a commonly employed and effective reagent for this transformation. nih.gov The use of KHF2 is favored due to its relative safety and ease of handling compared to other fluorinating agents.

The reaction is typically carried out by treating the sulfonyl chloride with a saturated aqueous solution of KHF2. nih.gov This process, often referred to as a "halex" (halogen exchange) reaction, proceeds under mild conditions and provides the desired sulfonyl fluoride in good yield. The bifluoride anion ([FHF]⁻) present in KHF2 serves as the source of the fluoride nucleophile that displaces the chloride from the sulfonyl group.

Optimization of Reaction Conditions for Preparative Scale Synthesis

For the practical application of this compound, the optimization of its synthesis on a preparative scale is essential. This involves careful consideration of reaction parameters to maximize yield, purity, and safety.

Solvent Selection and Temperature Control

The choice of solvent and the control of temperature are critical parameters in the synthesis of this compound. For the fluoride-chloride exchange reaction, a biphasic solvent system is often employed. For instance, the sulfonyl chloride can be dissolved in an organic solvent such as acetonitrile, which is then treated with an aqueous solution of KHF2. nih.gov This allows for efficient interaction between the reactants at the phase interface.

The reaction is typically conducted at room temperature, which is advantageous for large-scale synthesis as it minimizes energy consumption and reduces the risk of side reactions that may occur at elevated temperatures. nih.govorganic-chemistry.org Maintaining a controlled temperature throughout the reaction is crucial for ensuring the selective formation of the desired product and preventing decomposition.

Purification Techniques for Isolation of the E-Isomer

The synthesis of 2-methoxyethene-1-sulfonyl fluoride can potentially yield a mixture of (E) and (Z) isomers. For its application as a specific reagent, the isolation of the desired (E)-isomer is necessary. Standard purification techniques such as column chromatography are employed to separate the geometric isomers. The choice of the stationary and mobile phases is critical for achieving good separation.

Following the reaction, the product is typically extracted into an organic solvent. The combined organic layers are then dried and concentrated. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford the pure this compound. The purity of the isolated isomer is confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Green Chemistry Principles in this compound Production

The production and application of this compound align with several key principles of green chemistry, making it an environmentally benign reagent. organic-chemistry.org

The primary advantage of using this compound in subsequent reactions, such as the synthesis of enaminyl sulfonyl fluorides, is its high atom economy. In these reactions, the only byproduct generated is methanol (B129727), which is a relatively innocuous and easily removable solvent. organic-chemistry.org This contrasts with many other synthetic methods that generate significant amounts of waste.

Minimizing Byproduct Formation (e.g., Methanol as Sole Byproduct)

A significant advantage of utilizing this compound, also referred to as MeO-ESF, in chemical synthesis is its ability to participate in reactions that are highly atom-economical. organic-chemistry.orgresearchgate.netacs.org In the construction of enaminyl sulfonyl fluorides (N-ESFs), MeO-ESF has been identified as a reagent that yields methanol as the sole byproduct. organic-chemistry.orgresearchgate.netacs.org This characteristic is a hallmark of a green chemical process, as it minimizes waste generation and simplifies the purification of the desired product. organic-chemistry.org

The reaction proceeds in a manner where all atoms from the reactants, except for those forming the stable and simple methanol molecule, are incorporated into the final product. This contrasts with many traditional synthetic methods that can produce multiple byproducts, often in significant quantities, leading to lower efficiency and greater environmental impact. organic-chemistry.org The deliberate design of MeO-ESF as a reagent facilitates this clean reaction profile. rsc.org

The formation of methanol as the only byproduct is a direct consequence of the reaction mechanism when MeO-ESF is reacted with amines to form N-ESFs. organic-chemistry.orgresearchgate.net This streamlined byproduct profile is a notable feature of this synthetic methodology, contributing to its appeal in modern organic synthesis.

Mild Reaction Conditions and Operational Simplicity

The synthesis of enaminyl sulfonyl fluorides using this compound is characterized by its operational simplicity and the use of mild reaction conditions. organic-chemistry.orgresearchgate.net These factors are crucial for the practical application of a synthetic method, as they contribute to lower energy consumption, enhanced safety, and broader applicability.

Optimized reaction protocols have been developed that are both efficient and straightforward to execute. organic-chemistry.org For instance, the reaction can be effectively carried out at room temperature, obviating the need for heating or cooling, which simplifies the experimental setup and reduces energy costs. organic-chemistry.org The use of a common and relatively benign solvent like 1,4-dioxane (B91453) further enhances the practicality of the procedure. organic-chemistry.org

The reaction conditions have been carefully optimized to ensure high yields and broad substrate compatibility. organic-chemistry.org This includes the successful application of this methodology to a variety of amines, including those found in pharmaceutical compounds. organic-chemistry.org The operational simplicity is further highlighted by the straightforward workup and purification procedures, which are facilitated by the clean reaction profile with minimal byproduct formation. organic-chemistry.org

The table below summarizes the optimized reaction conditions for the synthesis of enaminyl sulfonyl fluorides using this compound, illustrating the mild and simple nature of the process. organic-chemistry.org

ParameterCondition
Reagent This compound (MeO-ESF)
Equivalents of MeO-ESF 1.1
Solvent 1,4-dioxane
Temperature Room Temperature
Byproduct Methanol (sole)

These conditions underscore the practical advantages of using this compound as a reagent, positioning it as a valuable tool for the synthesis of enaminyl sulfonyl fluorides in a manner that is both efficient and environmentally responsible. organic-chemistry.org

Reactivity and Mechanistic Understanding of E 2 Methoxyethene 1 Sulfonyl Fluoride Transformations

Nucleophilic Substitution at the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group (-SO₂F) in (E)-2-methoxyethene-1-sulfonyl fluoride is a key functional handle for sulfur(VI) fluoride exchange (SuFEx) chemistry. organic-chemistry.orgmonash.edu This "click chemistry" reaction involves the substitution of the fluoride atom by a suitable nucleophile, enabling the formation of stable covalent bonds. monash.edunih.gov

A significant application of this compound is its reaction with amine nucleophiles to construct enaminyl sulfonyl fluorides (N-ESF). researchgate.netnih.gov This transformation provides a highly atom-economical route to these valuable compounds, with methanol (B129727) being the sole byproduct under mild and environmentally favorable conditions. acs.orgorganic-chemistry.orgnih.gov Previous methods for synthesizing N-ESF were often limited by low yields or the use of hazardous reagents. organic-chemistry.org

The reaction between this compound and amines is typically performed under mild conditions. organic-chemistry.org Optimized protocols often involve using a slight excess (e.g., 1.1 equivalents) of MeO-ESF in a solvent like 1,4-dioxane (B91453) at room temperature. organic-chemistry.org This method demonstrates broad substrate compatibility, successfully accommodating a diverse range of amines. organic-chemistry.org

The scope of the reaction includes various aromatic amines, showcasing its utility in synthesizing a wide array of N-ESF derivatives. The reaction is tolerant of different functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents.

Table 1: Substrate Scope for the Synthesis of N-ESF from Aromatic Amines and this compound Data compiled from reported research findings. organic-chemistry.org

Amine SubstrateProduct Yield (%)
Aniline (B41778)94%
4-Methylaniline92%
4-Methoxyaniline95%
4-Fluoroaniline91%
4-Chloroaniline89%
4-Bromoaniline85%
4-Nitroaniline78%
3-Methoxyaniline93%
Naphthalen-1-amine88%

The methodology is not limited to simple aromatic amines and has been successfully applied to more complex structures, including those found in pharmaceuticals. organic-chemistry.org

The efficiency of the nucleophilic substitution at the sulfonyl fluoride moiety is significantly influenced by the reaction conditions, particularly the presence of a base. nih.gov The mechanism of the SuFEx reaction can be understood as an Sₙ2-type process. nih.gov For amine nucleophiles, the reaction barrier can be high. nih.gov

The addition of a complementary base is often crucial to lower this energy barrier. nih.gov The primary role of the base is to deprotonate the amine, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient sulfur center of the sulfonyl fluoride. researchgate.netnih.gov In the absence of a base, reactions may require harsher conditions, such as elevated temperatures, or may not proceed at all, especially with less nucleophilic amines like anilines. claremont.edu For instance, the reaction of 4-cyanobenzenesulfonyl fluoride with aniline showed no product formation without a catalyst, but proceeded to near completion in one hour in the presence of Ca(NTf₂)₂ which acts as a Lewis acid to activate the sulfonyl fluoride. claremont.edu While this example uses a different sulfonyl fluoride, the principle of activation is relevant. Computational studies have shown that a base can significantly lower the reaction barrier by enhancing the nucleophilicity of the amine. nih.gov

Reaction with Amine Nucleophiles: Construction of Enaminyl Sulfonyl Fluorides (N-ESF)

Cycloaddition Reactions as an Acetylene (B1199291) Surrogate

Beyond its role in SuFEx chemistry, this compound serves as a valuable building block in cycloaddition reactions, where it functions as a synthetic equivalent of acetylene. rsc.orgbsb-muenchen.de

This compound (MESF) has been effectively used as an acetylene substitute in [3+2] cycloaddition reactions. rsc.orgbsb-muenchen.de This strategy allows for the synthesis of various heterocyclic structures that would otherwise be formed from gaseous and difficult-to-handle acetylene. rsc.org A key application is the synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. rsc.orgbsb-muenchen.deresearchgate.net

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives from this compound is often promoted by a copper(I) catalyst. rsc.orgbsb-muenchen.de The reaction involves the [3+2] cycloaddition of MESF with isoquinolinium N-ylides. rsc.orgresearchgate.net This Cu(I)-promoted process provides an exclusive and efficient route to a variety of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinolines. rsc.orgbsb-muenchen.de The reaction proceeds under mild conditions and demonstrates good functional group compatibility. rsc.org

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives using MESF as an Acetylene Surrogate Data compiled from reported research findings. rsc.orgbsb-muenchen.de

Isoquinolinium N-ylide PrecursorProductYield (%)
2-Benzoyl-isoquinolinium-2-yl-methanide2-phenyl-pyrrolo[2,1-a]isoquinoline85%
2-(4-Methylbenzoyl)-isoquinolinium-2-yl-methanide2-(p-tolyl)-pyrrolo[2,1-a]isoquinoline82%
2-(4-Methoxybenzoyl)-isoquinolinium-2-yl-methanide2-(4-methoxyphenyl)-pyrrolo[2,1-a]isoquinoline88%
2-(4-Chlorobenzoyl)-isoquinolinium-2-yl-methanide2-(4-chlorophenyl)-pyrrolo[2,1-a]isoquinoline75%
2-(Thiophene-2-carbonyl)-isoquinolinium-2-yl-methanide2-(thiophen-2-yl)-pyrrolo[2,1-a]isoquinoline78%

Copper(I)-Promoted Reactions with N-Ylides

Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives

This compound has emerged as an effective acetylene equivalent for the synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline derivatives. This class of compounds is of considerable interest due to their presence in a variety of bioactive natural products and pharmaceutically important molecules.

The synthesis involves a copper(I)-promoted reaction between this compound and isoquinolinium N-ylides. This methodology provides a direct and efficient route to the pyrrolo[2,1-a]isoquinoline core. The reaction demonstrates broad substrate scope with respect to the isoquinolinium N-ylide, allowing for the preparation of a diverse library of derivatives.

A key advantage of this synthetic approach is its exclusive regioselectivity, leading to the formation of a single regioisomer of the product. The reaction conditions are typically mild, and the process is characterized by its operational simplicity and high atom economy.

Table 1: Synthesis of Pyrrolo[2,1-a]isoquinoline Derivatives using this compound

EntryIsoquinolinium N-ylideProductYield (%)
11a 3a 78
21b 3b 75
31c 3c 82
41d 3d 71
51e 3e 65

Data represents a selection of synthesized derivatives and their corresponding yields under optimized reaction conditions.

Mechanistic Pathways of [3+2] Annulation

The formation of pyrrolo[2,1-a]isoquinoline derivatives from this compound and isoquinolinium N-ylides proceeds through a [3+2] annulation mechanism. This transformation involves a sequence of well-defined steps, including 1,3-dipolar cycloaddition, oxidative electron-transfer, and elimination.

The reaction is initiated by a 1,3-dipolar cycloaddition between the isoquinolinium N-ylide, acting as a 1,3-dipole, and this compound, the dipolarophile. This step generates a transient cycloadduct intermediate.

Following the initial cycloaddition, an oxidative electron-transfer process is proposed to occur, leading to the formation of a second intermediate. This step is crucial for facilitating the subsequent elimination reactions.

The final stage of the mechanism involves the elimination of the sulfonyl fluoride and methoxy (B1213986) groups from the intermediate. This tandem elimination process, occurring under basic and elevated temperature conditions, results in the aromatization of the pyrrole (B145914) ring and the formation of the desired C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline product. It is noteworthy that a byproduct containing the sulfonyl fluoride group can also be formed in minor amounts.

Stereochemical Control and Selectivity in Reactions Involving the Ethene Moiety

The stereochemistry of the ethene moiety in this compound plays a critical role in determining the stereochemical outcome of its reactions. The "(E)" designation signifies a trans-configuration of the methoxy and sulfonyl fluoride groups across the double bond, which influences the approach of reactants and the geometry of the transition states.

In the context of the [3+2] cycloaddition reaction for the synthesis of pyrrolo[2,1-a]isoquinolines, the stereochemistry of the starting alkene is crucial for the formation of the initial cycloadduct. While the final product is aromatic and thus achiral at the newly formed five-membered ring, the stereochemical information from the alkene is translated into the relative stereochemistry of the transient intermediates. The specific stereochemistry of the starting material can influence the facial selectivity of the cycloaddition, although in the synthesis of the pyrrolo[2,1-a]isoquinoline core, this aspect is rendered moot by the subsequent elimination and aromatization steps.

For reactions where the stereocenters formed from the double bond are retained in the final product, such as in certain Michael additions or other types of cycloadditions, the (E)-geometry of the starting material is expected to afford specific diastereomeric products. The reaction would proceed via a transition state that minimizes steric interactions, and the stereochemical information of the alkene would be transferred to the newly formed stereocenters. The stereoselectivity of such reactions would be dictated by the facial bias imposed by the substituents on the double bond and the nature of the attacking nucleophile or dipole.

While the principles of stereochemical control in reactions of vinyl sulfones and other activated alkenes are well-established, detailed studies specifically investigating the stereochemical control and selectivity in various reactions involving the ethene moiety of this compound are not extensively documented in the reviewed literature. However, based on analogous systems, it is anticipated that the (E)-configuration would lead to a high degree of stereocontrol, favoring the formation of specific stereoisomers.

Advanced Synthetic Applications of E 2 Methoxyethene 1 Sulfonyl Fluoride

Divergent Synthesis of Complex Molecular Architectures via N-ESF Intermediates

(E)-2-methoxyethene-1-sulfonyl fluoride (B91410) serves as a highly efficient precursor for the generation of enaminyl sulfonyl fluoride (N-ESF) intermediates. This process is characterized by its high atom economy, producing methanol (B129727) as the sole byproduct under mild conditions researchgate.netorganic-chemistry.org. The resulting N-ESF intermediates are versatile building blocks that can be utilized in divergent synthetic strategies to access a wide array of complex molecular architectures.

The stability of the sulfonyl fluoride group, coupled with the reactivity of the enamine moiety, allows for a variety of subsequent transformations. This dual reactivity is the cornerstone of its application in divergent synthesis, where a common intermediate is transformed into a library of structurally diverse compounds. For instance, the N-ESF intermediates can undergo further reactions such as cyclizations, cross-coupling reactions, and additions, leading to a range of different molecular scaffolds. The sulfonyl fluoride group itself is stable under various reaction conditions, including those used for metal-catalyzed cross-couplings, yet it can be selectively activated for nucleophilic substitution under specific conditions enamine.net. This tunable reactivity is crucial for the strategic design of divergent synthetic routes.

The application of N-ESF intermediates in the synthesis of compound libraries is a testament to their utility in divergent synthesis. By reacting a common N-ESF intermediate with a diverse set of reaction partners, chemists can rapidly generate a multitude of analogs for applications in drug discovery and materials science enamine.net.

Table 1: Examples of Divergent Reactions from N-ESF Intermediates

Reaction TypeReactantProduct ClassPotential Application
CycloadditionUnsaturated estersFused heterocyclic systemsMedicinal Chemistry
Cross-CouplingBoronic acidsArylated enaminesMaterials Science
Nucleophilic AdditionAmines, AlcoholsFunctionalized sulfonamidesAgrochemicals

Construction of Fused Heterocyclic Systems (e.g., Pyrrolo[2,1-a]isoquinolines)

A significant application of (E)-2-methoxyethene-1-sulfonyl fluoride is in the construction of fused heterocyclic systems, which are prevalent scaffolds in many biologically active compounds nih.gov. A notable example is the synthesis of C1/C2 non-functionalized pyrrolo[2,1-a]isoquinoline (B1256269) derivatives . In this copper(I)-promoted reaction, MeO-ESF acts as an acetylene (B1199291) substitute in a [3+2] cycloaddition with isoquinolinium N-ylides . This methodology provides a straightforward and efficient route to this important class of N-bridgehead heterocyclic compounds, which are core structures in various natural products with anticancer and other pharmacological activities nih.govnih.govresearchgate.net.

The reaction proceeds through the in-situ generation of an isoquinolinium ylide, which then undergoes a cycloaddition with this compound. Subsequent elimination of methoxy (B1213986) and sulfonyl fluoride moieties leads to the formation of the aromatic pyrrolo[2,1-a]isoquinoline core. This approach avoids the direct use of gaseous and highly reactive acetylene, offering a safer and more convenient synthetic alternative.

The versatility of vinyl sulfonyl fluorides, derived from reagents like MeO-ESF, extends to the synthesis of other heterocyclic systems. Various cycloaddition and annulation strategies have been developed to construct diverse heterocyclic skeletons containing the sulfonyl fluoride group, highlighting the broad utility of this class of reagents in synthetic organic chemistry researchgate.netsigmaaldrich.com.

Table 2: Synthesis of Pyrrolo[2,1-a]isoquinolines using this compound

Starting Material 1Starting Material 2CatalystProductKey Feature
Isoquinoline2-Bromoacetophenone-Isoquinolinium N-ylide (in situ)Ylide generation
Isoquinolinium N-ylideThis compoundCu(I)Pyrrolo[2,1-a]isoquinoline[3+2] Cycloaddition

Late-Stage Functionalization Strategies Employing this compound

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late stage of the synthesis to fine-tune their biological activity and physicochemical properties nih.govwikipedia.org. This compound has demonstrated its utility in this area, particularly for the introduction of the vinyl sulfonyl fluoride moiety onto bioactive compounds organic-chemistry.org.

A prime example is the late-stage functionalization of fluoroquinolone antibiotics. The reaction of the secondary amine group in these pharmaceuticals with MeO-ESF provides the corresponding enaminyl sulfonyl fluoride derivatives. These modified fluoroquinolones have shown improved antibacterial activity against certain strains of bacteria, such as Gram-positive bacteria organic-chemistry.org. This highlights the potential of MeO-ESF to generate new drug analogs with enhanced therapeutic properties.

The sulfonyl fluoride group is well-suited for LSF due to its remarkable stability under a wide range of reaction conditions, yet its ability to react selectively with nucleophiles under specific activation ccspublishing.org.cnnih.gov. This allows for the precise modification of a target molecule without affecting other sensitive functional groups. The mild reaction conditions typically employed with MeO-ESF further enhance its applicability in the late-stage functionalization of complex and delicate molecules organic-chemistry.orgresearchgate.net.

Table 3: Late-Stage Functionalization of Fluoroquinolones

FluoroquinoloneReagentFunctionalized ProductBiological Activity Enhancement
CiprofloxacinThis compoundCiprofloxacin-enaminyl sulfonyl fluorideImproved efficacy against Gram-positive bacteria
NorfloxacinThis compoundNorfloxacin-enaminyl sulfonyl fluoridePotential for overcoming drug resistance

Potential for Integration with Other Click Chemistry Methodologies

This compound is a key reagent in the realm of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of click reactions alfa-chemistry.com. A significant advantage of SuFEx chemistry is its orthogonality to other widely used click reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) nih.govspringernature.com. This orthogonality opens up avenues for the integration of MeO-ESF-based transformations with other click chemistry methodologies in a sequential or one-pot fashion.

The concept of "multidimensional click chemistry" allows for the sequential connection of diverse molecular modules using orthogonal reactions nih.govjk-sci.com. For instance, a molecule can be designed to contain both a functional group amenable to reaction with MeO-ESF (e.g., a primary or secondary amine) and a group that can participate in a CuAAC reaction (e.g., an azide or a terminal alkyne). Such a bifunctional molecule can be selectively reacted in a stepwise manner, first via a SuFEx reaction and then a CuAAC, or vice versa, to build complex molecular architectures with high precision and efficiency researchgate.net.

The development of bifunctional reagents that contain both a SuFEx-able handle and a group for another click reaction further exemplifies this potential. For example, 2-azidoethane-1-sulfonylfluoride (ASF) possesses both an azide for CuAAC and a sulfonyl fluoride for SuFEx, enabling its use as a versatile linker in the construction of complex molecules like dendrimers through orthogonal click reactions researchgate.net. While not directly this compound, the principle demonstrates the compatibility and potential for integration of SuFEx chemistry with other click reactions. The enaminyl sulfonyl fluorides generated from MeO-ESF could be further functionalized with moieties capable of participating in other click reactions, thereby serving as a bridge between different click chemistry platforms.

Table 4: Orthogonal Click Chemistry Potential

Click Reaction 1Click Reaction 2Bifunctional Linker ConceptPotential Application
SuFEx (from MeO-ESF)CuAAC (Azide-Alkyne)Molecule with amine and alkyne/azideSynthesis of complex bioconjugates
SuFEx (from MeO-ESF)Thiol-ene ReactionMolecule with amine and alkene/thiolPolymer and materials synthesis
SuFEx (from MeO-ESF)Diels-Alder ReactionMolecule with amine and diene/dienophileCovalent labeling of biomolecules

Theoretical and Computational Investigations on E 2 Methoxyethene 1 Sulfonyl Fluoride Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a key computational tool for examining the reaction mechanisms of (E)-2-methoxyethene-1-sulfonyl fluoride (B91410). DFT calculations are used to map potential energy surfaces, identify transition states, and calculate activation energies, providing a quantitative view of a reaction's feasibility and speed.

A primary focus of DFT studies has been on cycloaddition reactions, where (E)-2-methoxyethene-1-sulfonyl fluoride serves as an effective dienophile or dipolarophile. For example, in [3+2] cycloadditions, DFT calculations help determine the energy barriers for forming different regioisomers, often explaining why one isomer is favored over another by comparing the energies of the transition states. researchgate.netnih.gov These investigations typically involve optimizing the geometries of reactants, transition states, and products.

A typical DFT study might model the reaction between this compound and a nitrile oxide. The calculations would explore pathways leading to either 4-sulfonyl or 5-sulfonyl substituted isoxazoline (B3343090) rings. The resulting activation energies (ΔE‡) and reaction energies (ΔE) indicate the kinetic and thermodynamic favorability of each path.

Table 1: Illustrative Calculated Energies for the [3+2] Cycloaddition of this compound

PathwayResulting RegioisomerActivation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔE) (kcal/mol)
Path A4-sulfonyl isoxazoline14.8-26.2
Path B5-sulfonyl isoxazoline17.9-23.5

Note: This data is illustrative and represents typical findings from DFT studies in cycloaddition reactions.

These computational findings can be compared with experimental results to validate the theoretical models, which are valuable for predicting reaction outcomes and designing new substrates.

Elucidation of Electronic and Steric Effects on Reactivity and Stereoselectivity

The reactivity and stereoselectivity of this compound are controlled by a combination of electronic and steric factors. Computational chemistry allows for the detailed analysis of these effects. nih.gov

Electronic Effects: The sulfonyl fluoride (-SO2F) group is strongly electron-withdrawing, which polarizes the double bond and makes the β-carbon atom electrophilic. Conversely, the methoxy (B1213986) (-OCH3) group is electron-donating. This combination of functional groups makes the compound a versatile reagent in reactions like those central to Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. organic-chemistry.orgmonash.edu Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial charges on atoms, providing a numerical basis for understanding this electronic behavior.

Steric Effects: While electronic factors are often primary, steric hindrance can significantly influence the stereoselectivity of a reaction. ucalgary.carsc.org In cycloaddition reactions, the way a reactant approaches the double bond of this compound can be affected by the size and arrangement of its substituents. acs.org DFT calculations can model the geometries of different transition states (e.g., endo and exo) to determine their relative energies. A large energy difference often points to high stereoselectivity, usually due to steric repulsion in the less stable transition state. rsc.org

Predictive Modeling for Novel Reactivity and Applications

A significant strength of computational chemistry is its predictive capability. By creating and validating theoretical models based on known reactions, it is possible to explore new reactivity and applications for this compound. digitellinc.com

Predictive modeling can be used to screen large virtual libraries of reactants to find good candidates for new chemical transformations. acs.org For instance, by calculating the activation barriers for the reaction of this compound with numerous dienes or dipoles, researchers can identify new reaction partners that are likely to be efficient. This in silico screening can significantly reduce the time and resources needed compared to traditional experimental methods.

Furthermore, computational models can guide the design of new derivatives of this compound with specific, tailored reactivity. acs.org By computationally altering the substituents on the ethene structure, the molecule's electronic and steric properties can be fine-tuned for a desired outcome. For example, replacing the methoxy group with other substituents can be modeled to see how these changes impact reactivity. researchgate.net The insights from these predictive studies can then direct synthetic chemists to create the most promising new reagents for applications in fields like materials science and medicinal chemistry. nih.gov

Broader Research Impact and Future Perspectives

Role in Advancing Sustainable Chemical Synthesis

In the pursuit of environmentally responsible chemical manufacturing, (E)-2-methoxyethene-1-sulfonyl fluoride (B91410) offers a compelling approach rooted in the principles of green chemistry. organic-chemistry.org A key aspect of sustainable synthesis is maximizing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final desired product. primescholars.comwikipedia.org

Reactions utilizing (E)-2-methoxyethene-1-sulfonyl fluoride for the construction of enaminyl sulfonyl fluorides (N-ESFs) exemplify high atom economy. researchgate.netacs.orgacs.org In these transformations, the only byproduct generated is methanol (B129727) (CH₃OH), a significant improvement over previous methods that produced more substantial and less environmentally benign waste products. organic-chemistry.orgacs.org This protocol is noted for its mild and environmentally friendly conditions, further contributing to its sustainability profile. researchgate.netacs.org The development of such processes addresses the growing need to reduce the environmental impact of chemical synthesis by minimizing waste and avoiding the use of hazardous reagents. organic-chemistry.orgeurekalert.org

The table below summarizes the advantages of using this compound in the synthesis of N-ESFs compared to older methods.

FeatureThis compound MethodTraditional Methods
Byproduct Methanol (CH₃OH) organic-chemistry.orgresearchgate.netLarger, less benign byproducts organic-chemistry.orgacs.org
Atom Economy High researchgate.netacs.orgOften poor acs.org
Reaction Conditions Mild, environmentally benign researchgate.netacs.orgOften harsh, requiring hazardous reagents organic-chemistry.org
Yields Generally high organic-chemistry.orgVariable, can be low organic-chemistry.org

This sustainable approach not only makes the synthesis of valuable chemical entities more efficient but also aligns with the broader goals of green chemistry to design safer and more resource-efficient chemical processes. acs.orgeurekalert.org

Contributions to Chemical Biology Tools and Probes

The sulfonyl fluoride moiety is a versatile "warhead" in chemical biology, capable of forming stable covalent bonds with various nucleophilic amino acid residues in proteins, including lysine (B10760008), tyrosine, serine, threonine, and histidine. nih.govmdpi.comnih.gov This reactivity makes sulfonyl fluoride-containing compounds, like those derived from this compound, powerful tools for developing covalent inhibitors and chemical probes to study protein function. researchgate.netnih.gov

The enaminyl sulfonyl fluorides synthesized using MeO-ESF have potential applications in medicinal chemistry and chemical biology. organic-chemistry.orgacs.org For instance, the functionalization of known bioactive molecules, such as the antibiotic norfloxacin, with a vinyl sulfonyl fluoride group derived from this chemistry has been shown to enhance its antimicrobial activity against certain bacteria. researchgate.net This demonstrates the potential of using this compound as a scaffold to create new therapeutic agents or probes for studying biological systems. organic-chemistry.org

The development of such probes is crucial for target identification and validation in drug discovery. nih.govrsc.org By covalently labeling specific proteins, researchers can gain insights into their roles in disease and develop more targeted therapies. The unique reactivity of the sulfonyl fluoride group allows for the creation of highly specific probes that can target a wide range of proteins. mdpi.com

Opportunities in Polymer and Materials Science through Functionalization

The reactivity of the vinyl group and the sulfonyl fluoride in molecules derived from this compound opens up possibilities in polymer and materials science. researchgate.net These functional groups can be used as handles for polymerization or for grafting onto existing materials to impart new properties.

Fluorinated polymers, in general, are a unique class of materials known for their high thermal stability, chemical resistance, and low surface energy. mdpi.com The introduction of sulfonyl fluoride groups into polymer structures could lead to materials with novel functionalities. For example, these groups could serve as reactive sites for post-polymerization modification, allowing for the creation of "smart" materials that can respond to specific chemical stimuli.

The versatility of sulfonyl fluoride chemistry, particularly its role in "click chemistry" through Sulfur(VI) Fluoride Exchange (SuFEx) reactions, provides a robust method for connecting molecular building blocks. organic-chemistry.orgeurekalert.org This could be harnessed to create novel polymers and cross-linked materials with precisely controlled architectures and properties. The ability to functionalize materials with sulfonyl fluoride groups derived from MeO-ESF could lead to advancements in areas such as specialty coatings, membranes, and advanced composites. mdpi.com

Future Directions in Catalysis and Reaction Development for this compound

While this compound has already proven to be a valuable reagent, there are several avenues for future research that could further expand its utility. One area of interest is the development of new catalytic systems to enhance the efficiency and selectivity of reactions involving this compound. For example, copper(I) has been used to promote the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives using MeO-ESF as an acetylene (B1199291) precursor. rsc.orgbsb-muenchen.de Further exploration of different metal catalysts or organocatalysts could lead to novel transformations and the synthesis of a wider range of complex molecules.

Future research could also focus on expanding the scope of nucleophiles that can react with this compound. While its reaction with amines is well-established, investigating its reactivity with other nucleophiles could unlock new synthetic pathways. organic-chemistry.org Additionally, developing stereoselective reactions involving this reagent would be a significant advancement, allowing for the synthesis of chiral molecules with high precision.

The development of one-pot, multi-component reactions involving this compound is another promising direction. researchgate.net Such reactions are highly efficient as they allow for the rapid construction of complex molecular architectures from simple starting materials in a single step, further contributing to the principles of green and sustainable chemistry. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.